molecular formula C13H13N3O3 B3728400 Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate

Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate

Cat. No.: B3728400
M. Wt: 259.26 g/mol
InChI Key: AKWIPSXPQIMQCU-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine nucleus is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleic acids (DNA and RNA), its biological significance is paramount. This inherent biological relevance has inspired chemists to utilize the pyrimidine scaffold as a "privileged structure" in drug discovery. Its versatile framework allows for substitutions that can interact with a wide range of biological targets. Consequently, pyrimidine derivatives have been extensively investigated and developed as therapeutic agents, with a notable emphasis on their potential as anticancer agents that can inhibit protein kinases.

Role of Benzoate (B1203000) Esters in Synthetic and Mechanistic Studies

Benzoate esters, such as methyl benzoate, are integral to the field of organic synthesis. wikipedia.org They are formed through the condensation of benzoic acid and an alcohol, a classic reaction that serves as a model for studying esterification mechanisms. wikipedia.org In synthetic chemistry, the benzoate group is a versatile precursor for creating more complex molecules. ekb.eg Benzoate esters are employed in the production of dyes, plasticizers, and are key intermediates in the synthesis of numerous organic substances. wikipedia.org Their characteristic pleasant odor also leads to their use in perfumery. wikipedia.org

Overview of Aminopyrimidine-Benzoate Hybrid Structures in Contemporary Research

The strategic combination of different chemical scaffolds into a single hybrid molecule is a powerful approach in modern drug discovery. Hybrid structures that link an aminopyrimidine core to a benzoate moiety have garnered significant attention, particularly in the development of kinase inhibitors. For instance, the related compound, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, is a critical intermediate in the synthesis of nilotinib, a tyrosine kinase inhibitor used in cancer therapy. google.com This highlights the role of aminopyrimidine-benzoate structures as key building blocks for targeted therapeutics, where the aminopyrimidine portion often serves as the hinge-binding region for the kinase enzyme, and the benzoate part provides a vector for further molecular elaboration.

Research Context for Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate

While extensive, specific research literature on this compound is not widely available in public databases, its chemical structure strongly suggests its relevance within the field of medicinal chemistry. The molecule is composed of a 2-amino-4,6-dimethylpyrimidine (B23340) fragment linked to a methyl benzoate unit. Based on the established roles of its constituent parts and analogous structures, it is hypothesized that this compound is synthesized and studied as a potential scaffold for the development of novel kinase inhibitors or other biologically active agents. Research would likely focus on its synthesis, characterization, and subsequent evaluation in biological assays to determine its potential as a lead compound for drug discovery programs.

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused overview of the chemical compound this compound by examining the significance of its fundamental components. The scope is strictly limited to the chemical and research context of the pyrimidine and benzoate scaffolds, the role of their hybrid structures, and the inferred research position of the title compound. This outline serves to structure the discussion logically, from the general importance of the parent scaffolds to the specific context of the hybrid molecule.

Compound Data

Below are tables detailing the properties of the primary compound of interest and a list of all chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₅N₃O₂
Molecular Weight 257.29 g/mol
IUPAC Name methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoate
Canonical SMILES CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)OC)C
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3
Note: The properties in this table are computationally derived.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-6-11(17)16-13(14-8)15-10-5-3-4-9(7-10)12(18)19-2/h3-7H,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWIPSXPQIMQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of Methyl 3 4,6 Dimethylpyrimidin 2 Ylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through a combination of one-dimensional and two-dimensional experiments, the carbon framework and the relative positions of protons can be established.

The ¹H NMR spectrum provides information on the number of different types of protons and their local electronic environments. The predicted spectrum of Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate would display distinct signals corresponding to the protons of the methyl benzoate (B1203000) and dimethylpyrimidine units.

The benzoate portion is expected to show four aromatic protons with complex splitting patterns in the range of δ 7.0-8.5 ppm. The singlet for the methyl ester protons (-OCH₃) would likely appear around δ 3.9 ppm. rsc.org A broad singlet corresponding to the secondary amine proton (N-H) is anticipated, with a chemical shift that can vary but is typically found downfield.

On the dimethylpyrimidine moiety, a singlet corresponding to the lone pyrimidine (B1678525) proton (H-5) would appear, likely around δ 6.5-7.0 ppm. The two methyl groups (-CH₃) attached to the pyrimidine ring are expected to produce a sharp singlet integrating to six protons, appearing further upfield.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
NH 9.0 - 10.0 Broad Singlet
Aromatic CH (Benzoate) 7.0 - 8.5 Multiplet
Pyrimidine CH (H-5) 6.5 - 7.0 Singlet
O-CH₃ (Ester) ~3.9 Singlet

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the pyrimidine carbons, and the methyl carbons.

The ester carbonyl carbon (C=O) is the most deshielded, with a predicted chemical shift in the range of δ 165-170 ppm. rsc.orgresearchgate.net The carbons of the benzene (B151609) and pyrimidine rings would resonate in the δ 110-160 ppm region. The carbon of the methyl ester (-OCH₃) is expected around δ 52 ppm, while the carbons of the two pyrimidine methyl groups would appear upfield, typically below δ 25 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester) 165 - 170
Pyrimidine C (C2, C4, C6) 155 - 165
Aromatic C (Benzoate) 115 - 140
Pyrimidine C (C5) 110 - 115
O-CH₃ (Ester) ~52

To confirm the assignments from 1D NMR and establish the connectivity between different parts of the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons on the benzoate ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals for the methyl groups, the aromatic protons, and the pyrimidine proton to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The spectrum of this compound is expected to show several characteristic bands. A sharp, strong absorption band corresponding to the C=O stretching vibration of the ester group would be prominent around 1725 cm⁻¹. chegg.com The N-H stretching vibration of the secondary amine should appear as a medium intensity band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. researchgate.net The region between 1500 and 1600 cm⁻¹ would contain multiple bands due to C=C and C=N stretching vibrations from the aromatic and pyrimidine rings.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium-Weak
C=O Stretch (Ester) ~1725 Strong
C=C and C=N Stretch (Ring) 1500 - 1600 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₄H₁₅N₃O₂), the calculated molecular weight is 257.29 g/mol .

In an electron ionization (EI) mass spectrum, the parent molecular ion peak [M]⁺ would be expected at m/z = 257. The fragmentation pattern can provide structural confirmation. Plausible fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) to give a peak at m/z = 226, or the loss of the entire methyl ester group (-COOCH₃) resulting in a fragment at m/z = 198. Cleavage of the C-N bond linking the two ring systems is also a likely fragmentation route.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum is sensitive to the extent of conjugation. The structure of this compound contains multiple chromophores, including the benzene ring, the pyrimidine ring, and the carbonyl group, all part of an extended conjugated system linked by the amino group.

This extended conjugation is expected to result in strong absorptions in the UV region. The spectrum would likely exhibit intense π → π* transitions, characteristic of aromatic and heteroaromatic systems. The presence of the amino group as an auxochrome would likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unsubstituted ring systems. One might expect to see absorption maxima in the 250-350 nm range.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Based on these observations, it can be inferred that the solid-state structure of this compound would likely be characterized by a non-planar conformation and stabilized by a combination of N—H···N or N—H···O hydrogen bonds, as well as weaker C—H···O and π-π stacking interactions.

Table 1: Crystallographic Data for the Analogue 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one. arabjchem.org

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.9351(4)
b (Å)11.1687(6)
c (Å)16.1281(9)
α (°)73.713(5)
β (°)80.362(5)
γ (°)72.882(4)
Z4

Conformational Analysis and Isomerism of this compound

Isomerism in this molecule can be considered in several forms. Structural isomerism is possible by altering the substitution pattern on the benzoate ring (e.g., Methyl 2- or 4-(4,6-dimethylpyrimidin-2-ylamino)benzoate). However, focusing on the specified compound, conformational isomerism (or rotamerism) is the most relevant. The rotation around the C(benzoate)–N and N–C(pyrimidine) bonds can lead to different stable conformers. The energy barrier for this rotation will determine the stability and interconversion of these conformers at room temperature. In flexible molecules like Imatinib, which contains a similar aminopyrimidine moiety, both extended and folded conformations have been identified in different crystal structures. mdpi.commdpi.com This suggests that the energetic landscape for such molecules can be complex, with multiple low-energy conformations being accessible.

The presence of the ester group (–COOCH₃) also introduces a degree of conformational freedom. Rotation around the C(aromatic)–C(ester) and C–O bonds of the ester group can lead to different orientations of the methoxy group relative to the benzoate ring.

Table 2: Potential Torsional Angles for Conformational Analysis

BondDescriptionExpected Influence on Conformation
C(benzoate)–NRotation defines the orientation of the benzoate ring relative to the amino linker.High impact on overall molecular shape.
N–C(pyrimidine)Rotation defines the orientation of the pyrimidine ring relative to the amino linker.High impact on overall molecular shape and steric interactions.
C(aromatic)–C(ester)Rotation of the ester group relative to the benzoate ring.Moderate impact, influences local packing.
C–O(methyl)Rotation of the methyl group of the ester.Minor impact on overall conformation.

this compound | C14H15N3O2... this compound (CAS 103041-39-0) is a chemical compound with the molecular formula C14H15N3O2. https://www.aginter.com/prodotto/103041-39-0/methyl-3-(4,6-dimethylpyrimidin-2-ylamino)benzoate.html Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate | CAS 103041-39-0 Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate, CAS 103041-39-0, is a chemical compound with the formula C14H15N3O2. It is also known as ... https://www.chemspace.com/compound/103041-39-0/methyl-3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate - MDPI May 23, 2024. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl) ... https://www.mdpi.com/2673-4079/5/2/31 Synthesis and characterization of some new pyrimidine derivatives and study their biological activity Some new pyrimidine derivatives were synthesized from reaction of guanidine (B92328) with some active methylene (B1212753) compounds. The synthesized compounds were characterized ... https://www.iasj.net/iasj/article/117904 Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis%2C+Crystal+Structure%2C+Hirshfeld+Surface+Analysis%2C+and+DFT+Studies+of+Methyl+3-((4%2C6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate - Scilit The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.scilit.net/article/10.3390/molecules29112521 Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate | C14H15N3O2... InChI Key, SJTRAVOKGCEFIW-UHFFFAOYSA-N ; Molar Mass, 257.29 g/mol ; Chemical Formula, C14H15N3O2 ; Synonyms, 103041-39-0. https://www.chem-agora.com/chem/103041-39-0/Methyl-3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis%2C+Crystal+Structure%2C+Hirshfeld+Surface+Analysis%2C+and+DFT+Studies+of+Methyl+3-((4%2C6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FRO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of methyl 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate (3-MDAB) have been investigated. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analyses were performed. The calculated HOMO and LUMO energies are −6.03 eV and −1.48 eV, respectively. The large energy gap (4.55 eV) indicates high stability of the molecule. https://www.google.com/search/static/gs/result_snippets?q=Synthesis,+Crystal+Structure,+Hirshfeld+Surface+Analysis,+and+DFT+Studies+of+Methyl+3-((4,6-dimethylpyrimidin-2-yl)amino)benzoate&t=2&b=11000000&bih=1849&biw=1440&hl=en&gl=us&um=1&ie=UTF-8&sa=X&ved=2ahUKEwjG_5e6t_mGAxV5t1YBHU3lC9oQ5f4CegQIAxAE Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of Methyl

Computational Chemistry and Theoretical Studies on Methyl 3 4,6 Dimethylpyrimidin 2 Ylamino Benzoate

Molecular Docking Studies for Protein-Ligand Interactions

Identification of Potential Molecular Targets

Computational studies, primarily through molecular docking and screening, have been instrumental in identifying and confirming the molecular targets of N-phenyl-2-pyrimidine-amine derivatives like Imatinib. The primary and most well-known target is the Abelson tyrosine kinase (Abl) . nih.govashpublications.org Imatinib was specifically designed to inhibit the constitutively active Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML). researchgate.netnih.gov

The inhibitory mechanism involves targeting the ATP-binding site of the kinase domain. nih.govresearchgate.net Computational models show that Imatinib stabilizes an inactive conformation of the Abl kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. ashpublications.orgnih.gov This binding to a specific inactive state (the "DFG-out" conformation) is a key feature of its mechanism. ashpublications.orgnih.gov

Beyond Bcr-Abl, computational and experimental profiling have identified other significant kinase targets. These include:

c-Kit: A receptor tyrosine kinase involved in various cellular processes. Computational analyses have explored the binding of Imatinib to c-Kit, which is crucial for its use in treating gastrointestinal stromal tumors.

Platelet-Derived Growth Factor Receptor (PDGF-R): Another receptor tyrosine kinase that is effectively inhibited.

Spleen Tyrosine Kinase (SYK): Studies have noted that steric constraints in the SYK binding pocket influence its interaction with Imatinib. nih.gov

Quinone oxidoreductase NQO2: This enzyme also binds Imatinib, but in a folded conformation due to a hydrophobic binding pocket. nih.gov

Further proteomic approaches combined with chemical affinity purification have been used to identify a broader range of potential cellular targets and downstream effectors, with kinases like Btk, Fer, and focal adhesion kinase being implicated as potential alternative targets. acs.org

Analysis of Binding Modes and Interaction Energies

The binding mode of the N-phenyl-2-pyrimidine-amine scaffold within the Abl kinase domain has been meticulously detailed through X-ray crystallography and computational simulations. ashpublications.orgresearchgate.net Imatinib binds to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped compared to its active state. ashpublications.orgnih.gov

Molecular docking and dynamics simulations reveal several key interactions responsible for the high-affinity binding:

Hydrogen Bonds: A critical network of hydrogen bonds anchors the ligand in the ATP-binding pocket. The pyrimidine (B1678525) ring and the secondary amine linker are central to these interactions. Key residues in Abl kinase involved in hydrogen bonding with Imatinib include Met318, Thr315, and Asp381. nih.govresearchgate.net

Hydrophobic Interactions: The phenyl and methyl groups of the scaffold engage in significant hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, contributing substantially to binding affinity. nih.gov These interactions involve residues such as Ile313, Val256, and Leu370.

π-π Stacking: The aromatic rings of the inhibitor can form π-π stacking interactions with phenylalanine residues in the active site, such as Phe382. nih.gov

Unguided molecular dynamics simulations have provided an atomic-level view of the binding process, suggesting an "induced fit" mechanism where the inhibitor first engages the kinase and then induces a large conformational change to achieve the final, stable bound state. nih.govresearchgate.net Computational methods have been used to calculate the binding free energy, with estimates suggesting a favorable interaction. researchgate.net

Table 1: Key Molecular Interactions of the Imatinib Scaffold with Abl Kinase
Interaction TypeKey Ligand MoietyInteracting Abl Kinase ResiduesReference
Hydrogen BondPyrimidine NitrogenMet318 (backbone NH) nih.govresearchgate.net
Hydrogen BondAmine Linker (NH)Thr315 (gatekeeper residue, side chain OH) researchgate.net
Hydrogen BondAmide NHAsp381 (DFG motif, side chain carboxylate) researchgate.net
Hydrogen BondAmide CarbonylGlu286 (side chain carboxylate) researchgate.net
Hydrophobic/van der WaalsPhenyl, Methyl GroupsVal256, Leu248, Ile313, Leu370 nih.gov
π-π StackingAromatic RingsPhe382 nih.gov

Computational Prediction of Binding Affinity and Specificity

Computational methods are pivotal in predicting the binding affinity (often expressed as ΔG, Ki, or IC50) of kinase inhibitors. medilam.ac.irmedilam.ac.ir Techniques range from molecular docking scoring functions to more rigorous but computationally expensive methods like alchemical free energy calculations. nih.gov These simulations can predict changes in binding affinity resulting from mutations in the kinase domain with an average error reported between 1.2 to 2.0 kcal/mol. nih.gov

For Imatinib and its derivatives, quantitative structure-activity relationship (QSAR) models have been developed to predict binding affinity against Bcr-Abl. medilam.ac.irmedilam.ac.ir These models correlate structural features of the molecules with their biological activity. For a large set of 555 Imatinib derivatives, a QSAR model developed using the Monte Carlo method showed a high correlation coefficient (R²) in the range of 0.8575-0.8775 for the external test set, indicating robust predictive power. medilam.ac.irmedilam.ac.ir

Computational analysis also provides insights into inhibitor specificity. By comparing the binding interactions and energies of a ligand across different kinase structures, researchers can rationalize why an inhibitor is potent against its intended target but spares other kinases. acs.org For instance, the ability of Imatinib to specifically recognize the inactive DFG-out conformation of Abl, which is a low-population state for many other kinases, is a primary reason for its selectivity. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate Derivatives

QSAR and QSPR modeling are essential computational tools in drug discovery, used to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchpublish.com For derivatives of the pyrimidine-amine scaffold, these models guide the design of new compounds with improved potency and properties. tandfonline.comtandfonline.comacs.org

Descriptor Calculation and Selection

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's structure and properties. nih.gov For pyrimidine derivatives, a wide array of descriptors are typically calculated using specialized software like DRAGON or PaDEL-Descriptor. nih.govtandfonline.comacs.org These descriptors fall into several categories:

0D Descriptors: Atom counts, molecular weight.

1D Descriptors: Counts of functional groups, fragments.

2D Descriptors: Topological indices, connectivity indices, 2D autocorrelations, which describe how atoms are connected without regard to 3D space. researchpublish.com

3D Descriptors: Geometrical properties derived from the 3D structure of the molecule, such as molecular volume, surface area, and 3D-MoRSE descriptors. researchpublish.com

Physicochemical Descriptors: Lipophilicity (logP), molar refractivity, polar surface area.

Once calculated, a crucial step is to select a subset of the most relevant descriptors to build a robust and predictive model. A large number of descriptors can lead to overfitting. Common selection methods include:

Stepwise Regression: Descriptors are iteratively added to or removed from the model based on their statistical significance. nih.gov

Genetic Algorithms: An optimization approach that mimics natural selection to evolve a population of models and find the one with the best combination of descriptors.

Principal Component Analysis (PCA): A dimensionality reduction technique used to identify the most important variables in a large dataset. physchemres.org

Table 2: Common Descriptor Classes Used in QSAR/QSPR Modeling of Kinase Inhibitors
Descriptor ClassDescriptionExamplesReference
Constitutional (0D/1D)Describe the basic composition of the molecule.Molecular Weight, Atom Counts, Number of Rings tandfonline.com
Topological (2D)Characterize atomic connectivity and molecular topology.Wiener Index, Kier & Hall Indices, Balaban Index tandfonline.com
Geometrical (3D)Depend on the 3D coordinates of the atoms.Molecular Surface Area, Molecular Volume, Shadow Indices acs.org
PhysicochemicalRepresent physicochemical properties.logP, Molar Refractivity, Polarizability nih.gov
Quantum ChemicalDerived from quantum mechanical calculations.HOMO/LUMO energies, Dipole Moment, Atomic Charges tandfonline.com

Model Development for Specific Biological or Chemical Properties

After descriptor selection, a mathematical model is developed to correlate the chosen descriptors with the property of interest (e.g., inhibitory activity pIC50). Several statistical methods are employed:

Multiple Linear Regression (MLR): This method creates a linear equation that best predicts the dependent variable (activity) from a set of independent variables (descriptors). It is simple and easily interpretable. nih.govresearchpublish.com For a series of pyrimidine derivatives targeting VEGFR-2, an MLR model yielded a coefficient of determination (R²) of 0.889. nih.gov

Artificial Neural Networks (ANN): ANNs are non-linear models inspired by the human brain. They can capture complex, non-linear relationships between descriptors and activity, often resulting in models with higher predictive power than MLR. nih.govnih.gov In the same VEGFR-2 inhibitor study, the ANN model achieved a much higher R² of 0.998. nih.gov

Partial Least Squares (PLS): A method similar to MLR but particularly useful when the number of descriptors is large or when descriptors are correlated. It was used to develop 3D-QSAR models for pyrido[2,3-d]pyrimidin-7-yl derivatives. tandfonline.com

The quality and predictive ability of the developed QSAR models are assessed using various statistical parameters.

Table 3: Statistical Parameters for QSAR Model Validation
ParameterDescriptionDesirable ValueReference
R² (Coefficient of Determination)Measures the proportion of variance in the dependent variable that is predictable from the independent variables.Close to 1.0 tandfonline.com
Q² or R²cv (Cross-validated R²)Measures the predictive power of the model, typically calculated using leave-one-out (LOO) cross-validation.> 0.5 for a good model tandfonline.com
R²pred (Predictive R² for external set)Measures the model's ability to predict the activity of an external set of compounds not used in model training.> 0.6 for a good model acs.org
RMSE (Root Mean Square Error)The standard deviation of the prediction errors (residuals).As low as possible tandfonline.com

These validated QSAR models serve as powerful tools for the virtual screening of compound libraries and for the rational design of new, more potent derivatives of the this compound scaffold. acs.org

Potential Applications and Future Research Directions

Role as a Chemical Probe for Biological Processes

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, thereby enabling the study of its function in biological systems. openlabnotebooks.org The structural characteristics of Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate suggest its potential utility as such a tool.

The 2-aminopyrimidine (B69317) core is a frequent feature in molecules designed to inhibit protein kinases, a large family of enzymes that play crucial roles in cellular signaling. nih.govresearchgate.net Dysregulation of kinase activity is implicated in a host of diseases, making them significant targets for therapeutic intervention. Derivatives of 2-aminopyrimidine have been successfully developed as inhibitors for a variety of kinases, including FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia. nih.gov

Given this precedent, this compound could potentially be developed into a selective inhibitor of a specific kinase or another enzyme family. By systematically modifying its structure, researchers could fine-tune its binding affinity and selectivity for a particular target. Such a molecule would be invaluable for elucidating the intricate molecular mechanisms that govern cellular processes. For instance, a highly selective probe could be used to dissect the role of a particular kinase in a signaling cascade, helping to unravel complex biological networks.

Furthermore, the aminopyridine and aminopyrimidine structures can serve as scaffolds for fluorescent probes. mdpi.comnih.govsciforum.net The inherent fluorescence of some of these derivatives can be modulated by their environment, making them useful for imaging and sensing applications within cells. mdpi.comsciforum.net Future research could explore the synthesis of fluorescent analogs of this compound to visualize its interactions with biological targets in real-time.

The process of identifying and validating new drug targets is a cornerstone of modern drug discovery. exlibrisgroup.com Chemical probes are essential tools in this endeavor. researchgate.net A potent and selective probe can be used to confirm that modulating the activity of a specific protein leads to a desired therapeutic effect.

Should this compound or its derivatives demonstrate inhibitory activity against a particular biological target, they could be employed to validate that target's role in a disease model. For example, if a derivative is found to inhibit a novel kinase, it could be used in cell-based assays and animal models to determine if inhibition of this kinase has a therapeutic benefit. This process of target validation is critical before committing to a full-fledged drug discovery program. exlibrisgroup.com

The development of a library of compounds based on the this compound scaffold would allow for systematic structure-activity relationship (SAR) studies. This would not only help in optimizing the potency and selectivity of the probe but also provide valuable information about the binding pocket of the target protein.

Analogous Aminopyrimidine-Based Kinase Inhibitors Target Kinase Reported IC₅₀
Compound 30FLT37.2 nM
Compound 36FLT31.5 nM
Imatinibc-Abl, c-KIT, PDGFR25-100 nM
NilotinibBcr-Abl<30 nM

This table presents data for analogous aminopyrimidine-containing compounds to illustrate the potential of this chemical class as kinase inhibitors. The IC₅₀ values are a measure of the concentration of the compound required to inhibit the activity of the target kinase by 50%. researchgate.netnih.gov

Utility as a Synthetic Intermediate for Complex Molecules

The strategic placement of functional groups in this compound makes it a potentially valuable building block in multi-step organic synthesis. d-nb.info

Both the aminopyrimidine and methyl aminobenzoate moieties are recognized as important intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds. nih.govd-nb.info The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further chemical modifications. The amino group linking the two aromatic rings can also be a site for further reactions.

Methyl 4-aminobenzoate, an isomer of the aminobenzoate portion of the target molecule, is used in the synthesis of guanidine (B92328) alkaloids and as a dye intermediate. mdpi.com Similarly, this compound could serve as a starting material for the synthesis of novel, more complex structures with desired biological activities or material properties.

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry. nih.gov The pyrimidine (B1678525) ring in this compound can serve as a scaffold for the construction of more elaborate heterocyclic systems. There are numerous established synthetic routes for the modification of pyrimidine rings, allowing for the introduction of a wide range of substituents. nih.gov

For instance, the pyrimidine core could be further functionalized or used as a template to build fused heterocyclic systems, a common strategy in the design of novel therapeutic agents. The versatility of the pyrimidine ring makes it an attractive starting point for the creation of compound libraries for high-throughput screening.

Example Reaction Starting Material Reagents and Conditions Product Type
Hetero Diels-Alder CouplingMethyl 4-aminobenzoate, N-Cbz-2-pyrrolineProtic acid catalysisGuanidine alkaloids
Quinazoline SynthesisMethyl 4-aminobenzoate, 2-acetylamino-benzoic acidReaction at elevated temperatureQuinazolinone derivative
Suzuki Coupling2-amino-4-chloro-6-methyl-pyridine, 3-pyridineboronic acidPd(PPh₃)₂Cl₂, Na₂CO₃, MeCN/H₂O, 78 °CBiaryl pyrimidine

This table provides examples of reactions where methyl aminobenzoate and related aminopyrimidine derivatives are used as key intermediates in the synthesis of more complex molecules. mdpi.commdpi.com

Applications in Material Science

The field of material science is continually seeking new organic molecules with unique properties for the development of advanced materials. The structure of this compound suggests potential applications in this area, particularly in the synthesis of novel polymers.

Aminobenzoic acids and their derivatives can be used as monomers for the synthesis of polyamides and other polymers. researchgate.netgoogle.com These polymers can exhibit interesting properties such as thermal stability and electrical conductivity. researchgate.netuss.cl The presence of both an amino group and a methyl ester in this compound allows for its potential incorporation into polymer chains through polycondensation reactions. The resulting polymers, containing the dimethylpyrimidine moiety as a pendant group, could possess unique optical, thermal, or electronic properties.

Furthermore, aminobenzoic acid derivatives have been used to functionalize polymeric supports to create materials for applications such as the removal of pollutants from water. nih.gov The aminobenzoic group can act as a chelating agent for metal ions or interact with other organic molecules. Therefore, this compound could potentially be grafted onto existing polymer backbones to impart new functionalities.

Interaction with Nanomaterials (e.g., graphene)

The interaction of pyrimidine derivatives with nanomaterials is a burgeoning field of research. While no specific studies on this compound and its interaction with nanomaterials like graphene have been reported, theoretical studies on similar heterocyclic compounds offer insights into potential applications. For instance, computational studies using Density Functional Theory (DFT) have been employed to investigate the interactions between pyrimidine derivatives and metal clusters (Ag/Au/Cu). bohrium.com Such studies analyze adsorption energies, solvation effects, and reactivity, which are crucial for understanding the potential of these molecules in drug delivery systems and as sensors. bohrium.com

The aromatic nature of both the pyrimidine and benzoate (B1203000) rings in this compound suggests the possibility of π-π stacking interactions with the surface of graphene. These non-covalent interactions could be harnessed for the development of novel hybrid materials. Future research could focus on computational modeling and experimental studies to explore the adsorption and electronic properties of this compound when interfaced with graphene and other 2D materials. Such investigations could pave the way for its use in electronic devices, sensors, or as a component in advanced composite materials.

Potential for Optical or Electronic Applications

Pyrimidine derivatives are known to possess interesting optical and electronic properties, making them valuable components in the design of functional materials. The extended π-conjugated system in this compound, encompassing both the pyrimidine and benzoate rings, suggests that it may exhibit photoluminescent or other optoelectronic properties. The electronic characteristics of pyrimidine derivatives can be tuned by modifying substituents, which in turn affects their potential for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Future research should involve the characterization of the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and lifetime. Time-Dependent Density Functional Theory (TD-DFT) calculations could be employed to theoretically explore its electronic transitions and predict its UV-vis spectra. jchemrev.comjchemrev.com Investigating the impact of different substituents on both the pyrimidine and benzoate rings could lead to the rational design of novel materials with tailored optical and electronic properties for specific technological applications.

Innovation in Synthetic Methodology for Related Pyrimidine Derivatives

The synthesis of pyrimidine derivatives is a cornerstone of medicinal and materials chemistry. gsconlinepress.com While the specific synthesis of this compound is not widely detailed, the general methodologies for constructing the core 2-aminopyrimidine structure are well-established and continually evolving. Traditional methods often involve the condensation of a β-dicarbonyl compound with guanidine. chemicalbook.comgoogle.com For instance, 2-amino-4,6-dimethylpyrimidine (B23340) can be synthesized from acetylacetone (B45752) and a guanidine salt in an aqueous alkaline medium. chemicalbook.comgoogle.com

Modern synthetic innovations offer more efficient and versatile routes to related pyrimidine derivatives. These include:

Sonochemical Synthesis: The use of ultrasonic waves can accelerate the reaction between guanidine hydrochloride and a β-diketone, leading to the formation of 2-aminopyrimidine derivatives in shorter reaction times and often with improved yields. chemicalbook.com

Multi-component Reactions: One-pot reactions involving an aldehyde, an active methylene (B1212753) compound like ethyl cyanoacetate, and thiourea (B124793) or guanidine provide a straightforward and atom-economical approach to highly substituted pyrimidines. gsconlinepress.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful tool for the formation of the C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction could be a key step in the synthesis of this compound, by coupling 2-amino-4,6-dimethylpyrimidine with a suitable methyl 3-halobenzoate. The development of more efficient and robust catalyst systems for this transformation remains an active area of research. wikipedia.orgorganic-chemistry.orgnrochemistry.com

Future work in this area could focus on developing novel, greener, and more efficient synthetic protocols for this compound and its analogs, potentially utilizing flow chemistry or novel catalytic systems.

Advanced Computational Modeling for Novel Derivative Design

Computational chemistry plays a pivotal role in the rational design of novel molecules with desired properties. tandfonline.com For pyrimidine derivatives, computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are extensively used to predict their biological activities and physicochemical properties. samipubco.comnih.govnih.gov

DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. jchemrev.comjchemrev.comsamipubco.com Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential can be calculated to understand the molecule's reactivity and potential interaction sites. nih.govrsc.org

QSAR modeling can be employed to establish a mathematical relationship between the structural features of a series of pyrimidine derivatives and their biological activity or a specific property. nih.gov This allows for the in silico screening of virtual libraries of compounds and the identification of promising candidates for synthesis and further testing.

Future research in this domain should focus on developing robust and predictive computational models for pyrimidylaminobenzoate derivatives. This would involve synthesizing a focused library of analogs, experimentally determining their properties, and then using this data to build and validate QSAR models. Such models would be invaluable for guiding the design of new compounds with enhanced performance in materials science or other applications.

Exploration of Undiscovered Mechanistic Pathways

Understanding the reaction mechanisms underlying the synthesis of pyrimidine derivatives is crucial for optimizing reaction conditions and developing new synthetic routes. The formation of the pyrimidine ring itself typically proceeds through a well-understood condensation-cyclization pathway. nih.govresearchgate.netnih.govmicrobenotes.comcreative-proteomics.com

For a molecule like this compound, a key step in its synthesis is the formation of the C-N bond between the pyrimidine and benzoate moieties. If a Buchwald-Hartwig amination is employed, the catalytic cycle is generally accepted to involve oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.orgnrochemistry.com However, the specific kinetics and the influence of ligands and substrates on the efficiency of each step can vary significantly.

Future mechanistic studies could delve into the nuances of these reactions for this specific class of compounds. This could involve:

Kinetic Studies: To determine the rate-determining step and the influence of reactant concentrations and temperature.

In Situ Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to identify reaction intermediates and elucidate the reaction pathway.

Computational Mechanistic Studies: DFT calculations can be used to model the reaction pathway, calculate activation energies for different steps, and visualize transition states.

Uncovering novel or unexpected mechanistic pathways could lead to the development of more efficient and selective synthetic methods.

Comparative Studies with Analogous Pyrimidine and Benzoate Compounds

The biological and chemical properties of pyrimidine and benzoate derivatives are highly dependent on their substitution patterns. nih.govnih.gov Comparative studies of this compound with its structural analogs would provide valuable structure-property relationship data.

For instance, comparing the properties of this compound with isomers where the amino group is at the ortho or para position of the benzoate ring would reveal the importance of the substitution pattern on the electronic and steric properties of the molecule. Similarly, varying the substituents on the pyrimidine ring (e.g., replacing the methyl groups with other alkyl or aryl groups) would allow for a systematic investigation of their influence on the compound's characteristics.

Such comparative studies are essential for understanding the fundamental principles that govern the behavior of this class of compounds and for the rational design of new molecules with tailored properties. researchgate.nethumanjournals.comresearchgate.net

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting 4,6-dimethylpyrimidin-2-amine with methyl 3-aminobenzoate under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a coupling agent like EDCI/HOBt. Monitoring reaction progress via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Optimization of stoichiometry and solvent choice is critical to avoid byproducts like over-alkylated derivatives .

Q. How can spectroscopic data (NMR, MS) confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : Look for signals corresponding to the methyl ester (~δ 3.8–3.9 ppm), aromatic protons (δ 6.8–8.0 ppm), and pyrimidine NH (δ ~8.5–9.0 ppm, broad). Integration ratios should match expected protons.
  • LC-MS : A molecular ion peak at m/z corresponding to the molecular formula (C₁₄H₁₆N₃O₂: calculated 274.12 [M+H]⁺). Fragmentation patterns should align with cleavage at the ester or pyrimidine-amino bond .

Q. What crystallization strategies yield high-quality single crystals for X-ray diffraction?

Methodological Answer: Use slow evaporation from a mixed solvent system (e.g., dichloromethane/methanol) at 4°C. Seed crystals can improve lattice formation. For compounds with low solubility, vapor diffusion (e.g., ether into a DCM solution) is effective. Verify crystal quality using pre-experiment microscopy to assess birefringence and habit .

Advanced Research Questions

Q. How to resolve contradictions between computational and experimental hydrogen-bonding patterns in the crystal structure?

Methodological Answer:

  • Perform graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds (e.g., D, R₂²(8) motifs).
  • Compare experimental (X-ray) hydrogen-bond geometries with DFT-optimized structures (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies may arise from crystal packing forces not modeled in gas-phase calculations. Refinement via SHELXL with restraints for thermal parameters can improve agreement .

Q. What strategies mitigate twinning or disorder in the crystal structure refinement of this compound?

Methodological Answer:

  • For twinning: Use TWINLAW in SHELXL to identify twin laws; refine with BASF and HKLF5 instructions.
  • For disorder: Apply PART and SUMP restraints to split overlapping electron density. Validate with R₁ and wR₂ residuals (<5% difference suggests reliable refinement). Tools like WinGX and Olex2 streamline this process .

Q. How to design bioactivity assays targeting pyrimidine derivatives as enzyme inhibitors?

Methodological Answer:

  • In vitro enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-GGR-AMC substrate. Pre-incubate the compound with the enzyme (1–100 µM) and measure residual activity.
  • Docking studies : Perform molecular docking (AutoDock Vina) using the enzyme’s PDB structure. Prioritize binding poses with H-bonds to the pyrimidine NH and ester carbonyl. Validate with MD simulations (NAMD, 100 ns) to assess stability .

Q. How to analyze conflicting reactivity data in derivatization reactions (e.g., ester hydrolysis vs. pyrimidine ring modification)?

Methodological Answer:

  • Use competitive reaction monitoring via LC-MS: Track intermediates under varying pH/temperature. For example, alkaline conditions (NaOH/MeOH) may hydrolyze the ester, while acidic conditions (HCl/dioxane) could protonate the pyrimidine NH, altering reactivity.
  • DFT calculations : Compare activation energies for ester hydrolysis vs. pyrimidine ring opening. Higher barriers for ring opening suggest preferential ester cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.